molecular formula C9H6ClF3O3 B1304644 4-(Trifluoromethoxy)phenoxyacetyl chloride CAS No. 72220-51-0

4-(Trifluoromethoxy)phenoxyacetyl chloride

Cat. No.: B1304644
CAS No.: 72220-51-0
M. Wt: 254.59 g/mol
InChI Key: UCKXXLDQAUINGL-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenoxyacetyl chloride is a useful research compound. Its molecular formula is C9H6ClF3O3 and its molecular weight is 254.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Polymer Chemistry

4-(Trifluoromethoxy)phenoxyacetyl chloride is involved in polymer chemistry, especially in the context of solid-phase synthesis. Resins such as polymer-bound trityl chloride, which are used to immobilize various functional groups including carboxylic acids and phenols, are integral in this field. These resins are typically made from cross-linked poly(styrene-co-divinylbenzene) and are used under various reaction conditions, including neutral or basic environments. The handling and storage precautions of these materials are crucial to maintain safety and efficacy (Mo, 2003).

Applications in Organic Synthesis

The trifluoromethoxy group, often a part of this compound, is significant in the synthesis of aromatic compounds, exhibiting desirable pharmacological and biological properties. Despite the challenges in synthesizing trifluoromethoxylated compounds, advancements have been made. For example, a user-friendly protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate showcases the potential of this chemical in the development of new pharmaceuticals, agrochemicals, and functional materials. The procedure highlights the versatility of the trifluoromethoxy group in complex organic syntheses (Feng & Ngai, 2016).

Safety and Hazards

The compound is considered hazardous and can cause severe skin burns and eye damage . It is incompatible with heat, flames, sparks, strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-8(14)5-15-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKXXLDQAUINGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380466
Record name 4-(Trifluoromethoxy)phenoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72220-51-0
Record name 2-[4-(Trifluoromethoxy)phenoxy]acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72220-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)phenoxyacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(4-Trifluoromethoxyphenoxy)-acetic acid (20.7 g, 88 mmol) was dissolved in thionyl chloride (100 mL). DMF (3 drops) was added to the solution. The solution was stirred for 14 hours. The thionyl chloride was removed in vacuo. The resulting oil was dissolved in dichloromethane, filtered through sodium sulfate and concentrate in vacuo to afford the title compound as a paste-like solid (21.8 g, 97% from the phenol): MS (EI-GCMS) for C9H6ClF3O3: 254 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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